

Addressing false low results for samples with high triglyceride concentrations.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2,3-Tri-12(Z)-heneicosanoyl
glycerol

Cat. No.: B3026241

[Get Quote](#)

Technical Support Center: Managing Lipemic Interference

Welcome to the technical support center for addressing challenges with lipemic (high triglyceride) samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference from high triglyceride concentrations, ensuring the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is lipemia and how does it cause false low results?

A1: Lipemia is the visible turbidity in a sample caused by an accumulation of lipoprotein particles, primarily chylomicrons and Very Low-Density Lipoproteins (VLDL), which are rich in triglycerides.^[1] This turbidity can interfere with laboratory tests and lead to inaccurate, often falsely low, results. The primary mechanisms of interference include:

- Light Scattering: The lipid particles in the sample can scatter light, which is a common issue in spectrophotometric and turbidimetric assays.^{[2][3][4]} This scattering can lead to an artificially high absorbance reading, which in some assay formats, translates to a falsely low analyte concentration.^[5]

- Volume Displacement: An excessive lipid fraction reduces the aqueous volume of the sample.[\[2\]](#) Since most analytes are dissolved in the aqueous phase, this leads to a lower amount of the analyte being sampled, resulting in a falsely low measurement. This particularly affects electrolyte analysis by indirect ion-selective electrode methods.[\[6\]](#)
- Partitioning Effect: For nonpolar or lipophilic substances (e.g., certain drugs, steroid hormones), the analyte may preferentially partition into the lipid layer.[\[1\]](#)[\[7\]](#) When the aqueous phase is analyzed, the concentration of the analyte will be underestimated.

Q2: Which types of assays are most susceptible to interference from high triglycerides?

A2: A wide range of assays can be affected by lipemia. Spectrophotometric assays are particularly vulnerable due to light scattering by lipid particles.[\[4\]](#)[\[8\]](#) Immunoassays can also be affected, with lipemia potentially blocking the binding sites on antibodies, leading to nonspecific interactions.[\[8\]](#)[\[9\]](#) Furthermore, assays for certain hormones like progesterone, 25-OH vitamin D, testosterone, and estradiol have been shown to be negatively affected by high lipid concentrations.[\[10\]](#)

Q3: How can I identify a lipemic sample?

A3: Lipemic samples can be identified through several methods:

- Visual Inspection: The most straightforward method is visual inspection. A lipemic sample will appear turbid or milky.[\[1\]](#) Turbidity is often visually detectable when triglyceride levels exceed 300 mg/dL (3.42 mmol/L).[\[1\]](#)
- Lipemic Index (L-index): Many automated chemistry analyzers provide a semi-quantitative L-index, which measures the turbidity of the sample.[\[4\]](#)[\[11\]](#)
- Triglyceride Measurement: Quantifying the triglyceride concentration in the sample is a direct way to assess the potential for lipemia-related interference.[\[1\]](#)

Troubleshooting Guides

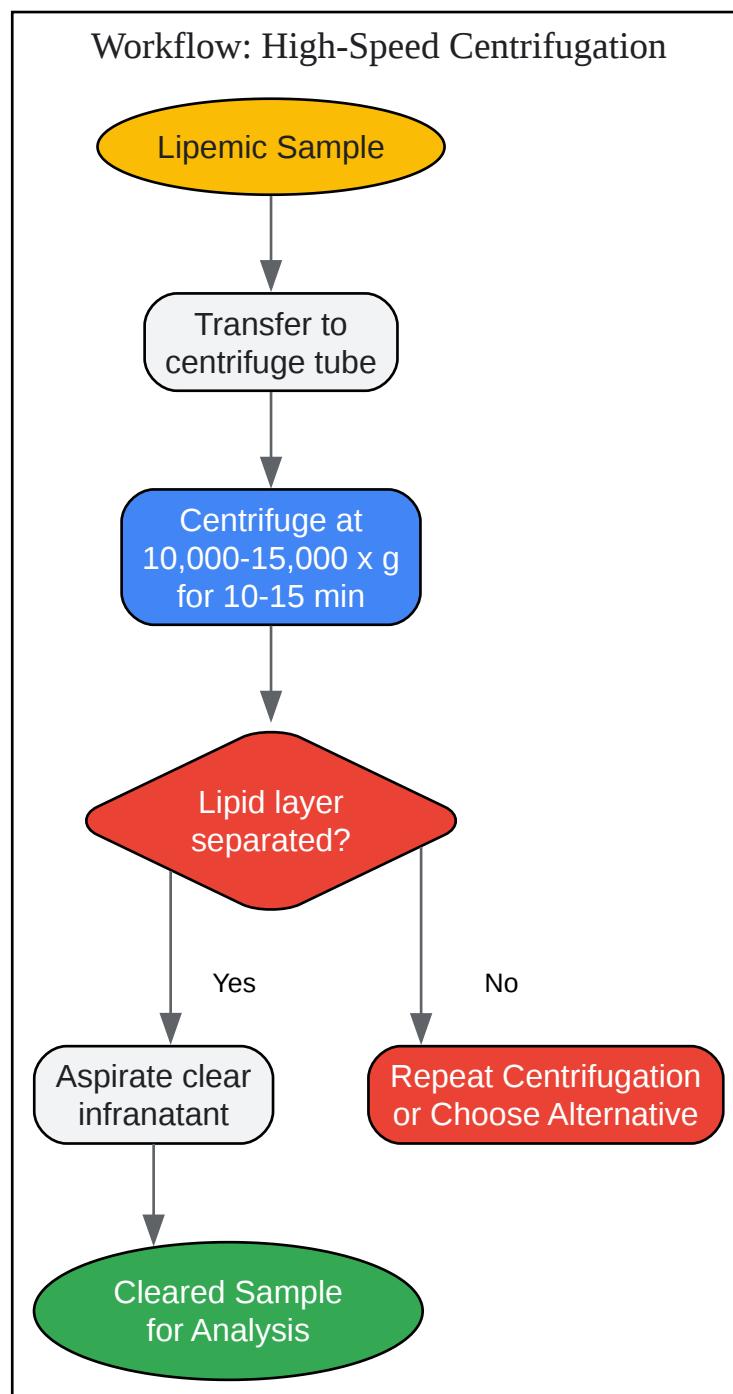
Problem: My results for a specific analyte are unexpectedly low in a visibly turbid sample.

This guide will walk you through the steps to confirm and resolve potential lipemic interference.

Step 1: Confirm Lipemia

- Visually inspect the sample: Does it appear cloudy or milky?
- Check the L-index: If your analyzer provides this, is the value elevated?
- Quantify triglycerides: A triglyceride concentration above 150 mg/dL is considered borderline high, with levels above 500 mg/dL being very high and more likely to cause interference.[\[12\]](#) [\[13\]](#)

Step 2: Choose a Mitigation Strategy


Based on the analyte of interest and available laboratory equipment, select one of the following methods to process the sample.

Mitigation Strategy 1: High-Speed Centrifugation

This is often the method of choice for removing the bulk of lipid particles.[\[1\]](#)

Experimental Protocol: High-Speed Centrifugation

- Transfer the lipemic sample to a high-speed centrifuge tube.
- Centrifuge the sample at 10,000-15,000 x g for 10-15 minutes.[\[1\]](#)[\[14\]](#)
- After centrifugation, a creamy lipid layer will be visible at the top.
- Carefully aspirate the clear infranatant (the sample below the lipid layer) without disturbing the lipid layer.
- Use the cleared infranatant for analysis.
- Important Note: This method is not suitable for lipophilic analytes that may partition into the lipid layer, as this would lead to their removal and a falsely low result.[\[7\]](#)

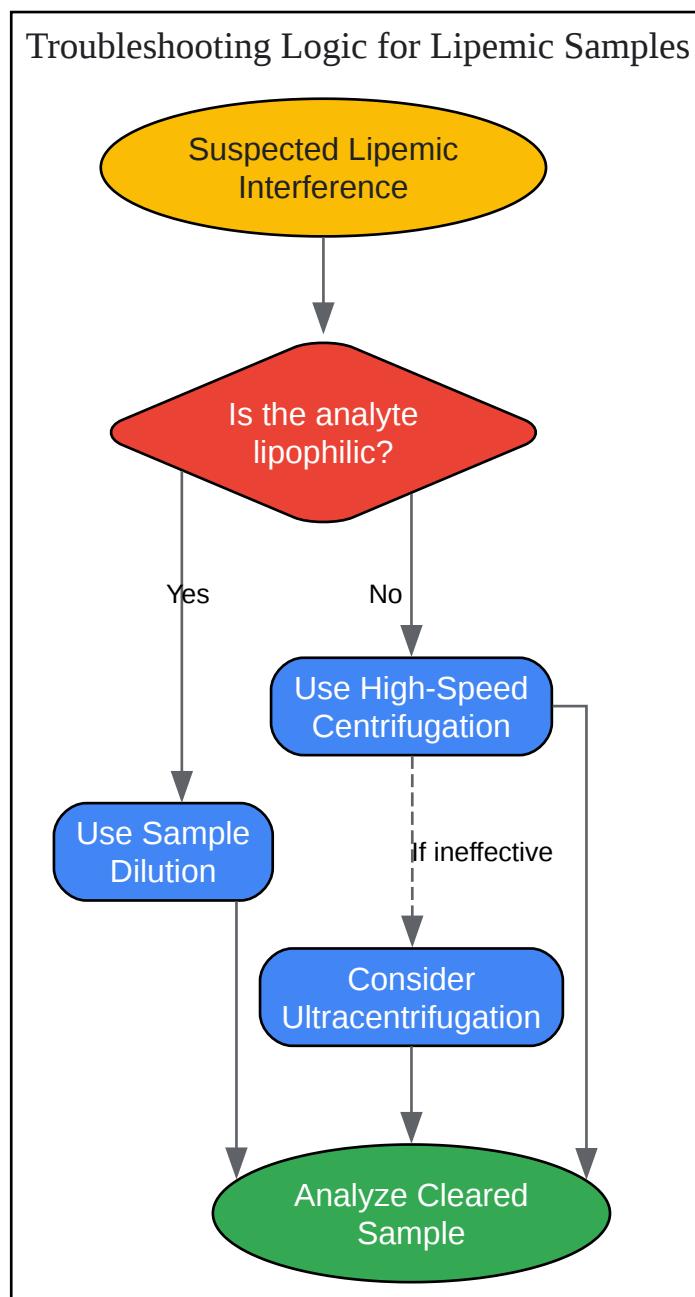
[Click to download full resolution via product page](#)

Caption: Workflow for removing lipemic interference using high-speed centrifugation.

Mitigation Strategy 2: Ultracentrifugation

Ultracentrifugation is considered the gold standard for removing lipemia but requires specialized equipment.[\[14\]](#)

Experimental Protocol: Ultracentrifugation


- Transfer the sample to an ultracentrifuge tube.
- Centrifuge at forces ranging from 100,000 to 2,000,000 x g.[\[1\]](#) The exact force and duration will depend on the rotor and instrument. A common starting point is 100,000 x g for 30 minutes.
- Carefully remove the cleared infranatant for analysis.

Mitigation Strategy 3: Sample Dilution

For analytes that may be lost in the lipid layer, dilution can be an effective strategy.[\[7\]](#)

Experimental Protocol: Sample Dilution

- Dilute the lipemic sample with a suitable diluent (e.g., 0.9% saline) just enough to remove the turbidity interference. A 1:2 or 1:3 dilution is often sufficient.[\[7\]](#)
- Ensure the final analyte concentration remains within the analytical measurement range of the assay.[\[7\]](#)
- Analyze the diluted sample and multiply the result by the dilution factor.
- Note: This is often the best approach for therapeutic drug monitoring in lipemic samples.[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Decision-making process for handling samples with suspected lipemic interference.

Data on Mitigation Method Effectiveness

The effectiveness of different mitigation strategies can vary by analyte. The following tables summarize the consistent effectiveness of high-speed centrifugation and lipid-clearing agents

for several common clinical chemistry analytes.

Table 1: Analytes Consistently Cleared by High-Speed Centrifugation

Analyte	Method of Action
Albumin	
Alkaline Phosphatase (ALP)	
Alanine Aminotransferase (ALT)	[15][16]
Aspartate Aminotransferase (AST)	[15][16]
Total Bilirubin	[15][16]
Creatine Kinase (CK)	[15][16]
Creatinine (Jaffe method)	[15][16]
Gamma-Glutamyl Transferase (GGT)	[15][16]
Glucose (Hexokinase-based method)	[15][16]
Lactate Dehydrogenase (LDH)	[15][16]
Phosphate	[15][16]
Potassium	[15][16]
Urea	[15][16]

Table 2: Analytes Consistently Cleared by Lipid-Clearing Agents

Analyte	Method of Action
Alanine Aminotransferase (ALT)	[15] [16]
Aspartate Aminotransferase (AST)	[15] [16]
Total Bilirubin	[15] [16]
Creatine Kinase (CK)	[15] [16]
Creatinine (Jaffe method)	[15] [16]
Lipase	[15] [16]
Urea	[15] [16]

Disclaimer: The information provided in this technical support center is for guidance purposes only. It is crucial to validate any mitigation procedure for your specific assay and instrumentation. The effectiveness of these methods can be analyte and method-dependent. [\[11\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Handling of lipemic samples in the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochemia-medica.com [biochemia-medica.com]
- 3. eclinpath.com [eclinpath.com]
- 4. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ChemBook Issue 1 Chapter 1: Analysis of the False Low Result for Abnormally High Triglyceride Sample - Mindray [mindray.com]
- 6. researchgate.net [researchgate.net]
- 7. biochemia-medica.com [biochemia-medica.com]

- 8. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - Journal of Laboratory Physicians [[jlabphy.org](#)]
- 9. Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 10. Determination of lipemia acceptance thresholds for 31 immunoassay analytes - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 11. [biochemia-medica.com](#) [[biochemia-medica.com](#)]
- 12. Triglycerides: Why do they matter? - Mayo Clinic [[mayoclinic.org](#)]
- 13. High Triglyceride Levels: Symptoms, Causes, Tests, & Range [[webmd.com](#)]
- 14. [researchgate.net](#) [[researchgate.net](#)]
- 15. Methods to reduce lipemic interference in clinical chemistry tests: a systematic review and recommendations | Semantic Scholar [[semanticscholar.org](#)]
- 16. Methods to reduce lipemic interference in clinical chemistry tests: a systematic review and recommendations - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- To cite this document: BenchChem. [Addressing false low results for samples with high triglyceride concentrations.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3026241#addressing-false-low-results-for-samples-with-high-triglyceride-concentrations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com